

Comprehensive Pharmacokinetic Profile of Moxidectin: A Technical Guide

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Compound Focus: Moxidectin

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Core Pharmacokinetic Parameters in Humans

Moxidectin exhibits **dose-proportional pharmacokinetics** and is characterized by a **large volume of distribution** and a **prolonged elimination half-life**, which underpins its long-acting efficacy in treating parasitic infections like onchocerciasis and strongyloidiasis. [1]

Table 1: Key Pharmacokinetic Parameters of Moxidectin in Human Populations

Parameter	Healthy Adults / Reference	<i>O. volvulus</i> -Infected Adults	<i>S. stercoralis</i> -Infected Adults
T_{max}	~ 4 hours [1]	~ 4 hours [1]	Delayed absorption with lag-time [2]
Terminal Half-life ($t_{1/2}$)	20 - 48 days [2]	17.7 - 23.3 days [1]	High clearance reported [2]

Parameter	Healthy Adults / Reference	O. volvulus-Infected Adults	S. stercoralis-Infected Adults
Volume of Distribution (Vd/F)	~3000 L (Reference) [2]	Information Specific to Infected Population Not Provided in Sources	Information Specific to Infected Population Not Provided in Sources
Clearance (CL/F)	3.5 L/hour [3]	Information Specific to Infected Population Not Provided in Sources	4.47 L/h (for 70 kg individual) [2]
Dose Proportionality	Yes (AUC and C _{max}) [1]	Yes (AUC and C _{max}) [1]	Model-based simulations conducted [2]

Note: The volume of distribution (Vd/F) and clearance (CL/F) are reported as "apparent" parameters (denoted by /F) as they are calculated following oral administration.

Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide methodological context for the pharmacokinetic data, here are the experimental protocols from pivotal clinical studies.

Protocol: Population PK in S. stercoralis-Infected Adults

This study characterized population pharmacokinetics using a **nonlinear mixed-effects modeling** approach. [2]

- **Study Design:** A PPK study was embedded in a randomized, single-blinded, placebo-controlled, dose-escalation phase IIa trial in Laos. [2]
- **Participants:** 96 *S. stercoralis*-infected adults. [2]
- **Dosing:** Single oral doses of 2, 4, 6, 8, 10, or 12 mg of **moxidectin** administered as 2 mg tablets. [2]
- **Sample Collection:** **Eight micro blood samples** were collected from each participant via finger puncture at pre-dose, 2, 4, 6, 7 hours, and 1, 3, 7, and 28 days post-dose. Volumetric microsampling (Mitra 30 µL) was used. [2]
- **Bioanalysis:** **Moxidectin** concentrations in dried blood samples were quantified using a validated **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method. The assay was linear

between 1.5 ng/mL and 250 ng/mL. [2]

- **Data Analysis:** A PPK model was developed using nonlinear mixed-effects modeling. Body weight was incorporated as a covariate using allometric scaling. [2]

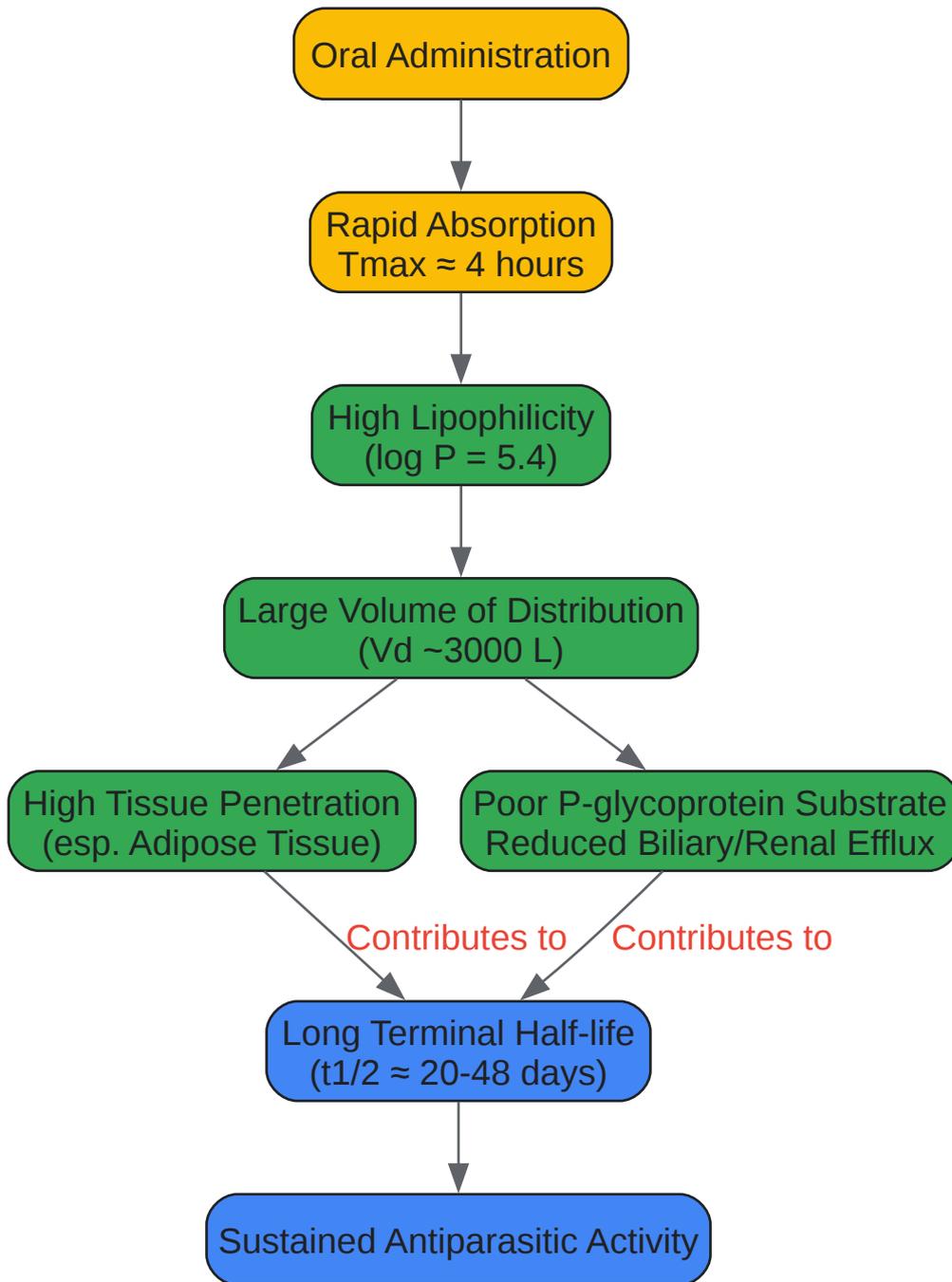
Protocol: PK in *O. volvulus*-Infected Adults

This study employed a traditional **non-compartmental analysis** to establish fundamental PK parameters. [1]

- **Study Design:** A single-center, ivermectin-controlled, double-blind, randomized, single-ascending-dose study in Ghana. [1]
- **Participants:** 98 *O. volvulus*-infected individuals (men and women aged 18-60 years). [1]
- **Dosing:** Participants were randomized to receive a single dose of 2, 4, or 8 mg **moxidectin**. [1]
- **Sample Collection:** Plasma samples were collected pre-dose and at multiple intervals up to **12 months** (for 2/4 mg) and **18 months** (for 8 mg) post-dose, allowing for accurate characterization of the terminal phase. [1]
- **Bioanalysis:** **Moxidectin** plasma concentrations were determined using **high-performance liquid chromatography with fluorescence detection (HPLC-FLD)**. [1]
- **Data Analysis:** Standard non-compartmental methods were used to determine PK parameters like $AUC_{0-\infty}$, C_{max} , and terminal half-life. [1]

Pharmacokinetic Property Visualization

The distinctive pharmacokinetic profile of **moxidectin** can be visualized as a process flow, highlighting the factors influencing its distribution and persistence.



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Comparative Pharmacokinetics and Clinical Implications

- **Fixed vs. Weight-Based Dosing:** Population PK modeling and simulations in *S. stercoralis*-infected adults demonstrated that a simple **fixed-dose strategy** results in equivalent drug exposure variability compared to weight-based dosing. This supports the use of fixed dosing in large-scale treatment programs, simplifying logistics. [2]
- **Infected vs. Healthy Populations:** The population PK study found **higher clearance in *S. stercoralis*-infected adults** compared to previously reported data from healthy subjects. This highlights the importance of conducting PK studies in the target patient population, as physiological changes from infection can alter drug disposition. [2]
- **Mechanism of Long Half-life:** The prolonged half-life is attributed to **moxidectin's** high lipophilicity, leading to extensive tissue distribution and slow release from lipid stores, and its low affinity for the drug transporter P-glycoprotein, which reduces its biliary and renal excretion. [2] [1]

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